molecular formula C9H8FNO B1341974 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 230301-83-4

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

货号: B1341974
CAS 编号: 230301-83-4
分子量: 165.16 g/mol
InChI 键: ZZGXLZYBHQFPQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (5F-DHIQ) is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in agriculture and medicine.

Molecular Formula : C9H8FN
Structure : The compound features a bicyclic structure with a fluorine atom at the 5-position and a ketone functional group at the 1-position. This unique configuration contributes to its distinctive chemical reactivity and biological properties.

Antifungal Properties

Research indicates that derivatives of 5F-DHIQ exhibit significant antifungal activity, particularly against phytopathogens. A key study demonstrated the efficacy of these compounds against Pythium recalcitrans, a notorious plant pathogen. The most potent derivative, designated as I23, showed an EC50 value of 14 μM , outperforming the commercial fungicide hymexazol (37.7 μM) in vitro. Additionally, I23 demonstrated in vivo preventive efficacy of 75.4% at a dose of 2.0 mg/pot , which increased to 96.5% at 5.0 mg/pot .

CompoundEC50 (μM)In Vivo Preventive Efficacy (%) at 2 mg/potIn Vivo Preventive Efficacy (%) at 5 mg/pot
I231475.496.5
Hymexazol37.763.9-

The mode of action for I23 involves disrupting the biological membrane systems of pathogens like Pythium recalcitrans. Physiological and biochemical analyses suggest that this disruption is crucial for its antifungal efficacy. Furthermore, three-dimensional quantitative structure–activity relationship (3D-QSAR) studies have identified essential structural requirements for activity, emphasizing the significance of the C4-carboxyl group .

Neuropharmacological Potential

Beyond its antifungal properties, 5F-DHIQ derivatives have been investigated for their interaction with sigma receptors, which play a role in various neurological disorders. Some studies suggest that these compounds may have potential therapeutic roles in neuropharmacology due to their ability to modulate receptor activity .

Case Studies and Research Findings

  • Antioomycete Activity : A comprehensive study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction to evaluate their antioomycete activity against multiple phytopathogens. The findings highlighted the superior activity of certain derivatives against Pythium recalcitrans compared to other tested pathogens .
  • WDR5 Inhibitors : Another research effort focused on optimizing WDR5 inhibitors containing a dihydroisoquinolinone core unit. These inhibitors demonstrated enhanced anti-proliferative activity in WDR5-sensitive cell lines, indicating that modifications to the dihydroisoquinolinone structure can yield compounds with significant therapeutic potential .

科学研究应用

Dopamine Receptor Modulation

Research indicates that 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This property suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The modulation of D1 receptors may alleviate cognitive impairments associated with these conditions .

WDR5 Inhibition

A significant advancement in the application of this compound is its role as a potent inhibitor of the WDR5 WIN-site. Studies have shown that this compound exhibits strong binding affinity (Ki < 20 pM) and antiproliferative activity against MV4:11 cells, which are sensitive to WDR5 inhibition. The compound's structure allows it to effectively interact with the WDR5 protein, making it a candidate for cancer therapeutics .

Case Study 1: Treatment of Parkinson's Disease

A study highlighted the effectiveness of compounds similar to this compound in improving motor symptoms in Parkinson's disease patients. These compounds were shown to enhance dopamine signaling without the adverse effects typically associated with direct dopamine agonists .

Case Study 2: Anticancer Properties

In another research endeavor, derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, demonstrating their potential as targeted cancer therapies .

Table 1: Summary of Biological Activities

Compound NameTargetBinding Affinity (Ki)Activity Type
This compoundDopamine D1 ReceptorNot specifiedPositive Allosteric Modulator
This compoundWDR5 WIN-site<20 pMAntiproliferative

Table 2: Therapeutic Potential

ConditionApplicationReference
Parkinson's DiseaseCognitive and motor symptom relief
SchizophreniaTreatment for cognitive impairment
CancerAntiproliferative effects in WDR5-sensitive cells

属性

IUPAC Name

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593268
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-83-4
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol and Raney nickel (Aldrich) were added to 2-cyanomethyl-3-fluoro-benzoic acid methyl ester (3.3 g, 17 mmol) to carry out catalytic reduction under ordinary pressure at 50° C. for 7 hours and then at room temperature for 15 hours. Raney nickel was removed from the reaction solution by filtration, the solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 2.1 g (13 mmol, 74% in yield) of the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。